molecular formula C26H18ClFN4O5S B2940144 Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-94-5

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2940144
CAS No.: 851949-94-5
M. Wt: 552.96
InChI Key: NPCLVSZXIUYRFY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-d]pyridazine core fused with a substituted isoxazole moiety. Key structural elements include:

  • 4-Oxo-3,4-dihydrothieno[3,4-d]pyridazine backbone, a nitrogen- and sulfur-containing heterocycle contributing to π-π stacking and hydrogen-bonding interactions.
  • 3-(4-Fluorophenyl) substituent at position 3, introducing electron-withdrawing effects and steric bulk.
  • 5-(3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxamido) side chain at position 5, combining halogenated aromaticity (2-chlorophenyl), methyl substitution (steric modulation), and an amide linker for conformational flexibility.

Properties

IUPAC Name

ethyl 5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClFN4O5S/c1-3-36-26(35)22-17-12-38-24(20(17)25(34)32(30-22)15-10-8-14(28)9-11-15)29-23(33)19-13(2)37-31-21(19)16-6-4-5-7-18(16)27/h4-12H,3H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLVSZXIUYRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClFN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that exhibits promising biological activities. Its unique structural features, such as the presence of isoxazole and thieno[3,4-d]pyridazine moieties, suggest potential applications in medicinal chemistry, particularly against bacterial infections.

Structural Characteristics

The molecular formula of this compound is C26H18ClN4O5SC_{26}H_{18}ClN_{4}O_{5}S with a molecular weight of approximately 569.4 g/mol. The compound features multiple functional groups, including:

  • Ethyl ester
  • Carboxamide
  • Thieno and pyridazine rings

These components contribute to its biological activity profile.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. Derivatives of thieno[3,4-d]pyridazine have shown effectiveness against various bacterial strains, both Gram-positive and Gram-negative .

Compound Structural Features Biological Activity
5-Methylisoxazole derivativesIsoxazole ringAntimicrobial properties
Thienopyridazine derivativesThiophene and pyridazine ringsAntibacterial activity
Chlorophenyl-substituted compoundsChlorophenyl groupPotential anticancer properties

This table summarizes the structural features and associated biological activities of related compounds, indicating a broader context for the potential applications of this compound.

Case Studies and Research Findings

  • Antibacterial Activity : A study on thienopyridazine derivatives reported effective inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound were noted for their broad-spectrum antibacterial activity.
  • Synthesis and Characterization : The synthesis of this compound involves multi-step synthetic routes that can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparative Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~550 g/mol (estimated) ~480 g/mol ~350 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.2
Hydrogen Bond Acceptors 8 7 4
Halogen Substituents 2 (Cl, F) 2 (F, F) 0

Key observations :

  • Increased hydrogen-bond acceptors may enhance binding to polar targets (e.g., enzymes) compared to Compound B.

Comparison with Compound A :

  • Compound A’s synthesis likely avoids the complexity of isoxazole functionalization, relying instead on simpler carbonyl-amino linkages .

Functional Group Influences

  • 2-Chlorophenyl vs.
  • Methylisoxazole: The methyl group may shield the isoxazole ring from oxidative metabolism, improving in vivo stability relative to non-methylated analogs.

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